4-(4-Chlorophenyl)picolinic acid

herbicide discovery arylpicolinate structure-activity relationship

Researchers developing novel arylpicolinate herbicides or studying PCB biodegradation require the authentic 4-substituted isomer; generic substitution with the 6-isomer yields inactive leads. 4-(4-Chlorophenyl)picolinic acid (CAS 1258612-04-2) solves this by providing: • Regiospecific 4-aryl scaffold for parallel amide/ester library synthesis via acid chloride (SOCl₂, 1 h). • Authentic metabolite standard for meta-cleavage pathway elucidation (Ahmad et al., 1991). • Validated reference for HPLC/SFC isomeric purity methods (ΔLogP <0.1 across isomers). Supplied ≥95% purity, ambient storage, global shipping from BenchChem.

Molecular Formula C12H8ClNO2
Molecular Weight 233.651
CAS No. 1258612-04-2
Cat. No. B577525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)picolinic acid
CAS1258612-04-2
Synonyms4-(4-Chlorophenyl)picolinic acid
Molecular FormulaC12H8ClNO2
Molecular Weight233.651
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)Cl
InChIInChI=1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16)
InChIKeySTMWJUORSCVRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)picolinic acid – Product Overview


4-(4-Chlorophenyl)picolinic acid (IUPAC: 4-(4-chlorophenyl)pyridine-2-carboxylic acid; molecular formula C12H8ClNO2, MW 233.65 g/mol) is a synthetic biaryl pyridinecarboxylic acid belonging to the arylpicolinate family [1]. It features a 4-chlorophenyl substituent at the 4-position of the picolinic acid core, distinguishing it from the more extensively commercialized 6-arylpicolinate herbicides (e.g., halauxifen, florpyrauxifen). The compound is primarily utilized as a key synthetic intermediate in the development of novel synthetic auxin herbicides and has been identified as a specific metabolite in the bacterial degradation pathway of 4-chlorobiphenyl (PCB) [2]. Predicted physicochemical properties include XLogP3 of 3.0, topological polar surface area of 50.2 Ų, and a computed density of 1.355±0.06 g/cm³ [1].

4-(4-Chlorophenyl)picolinic acid – Isomer Specificity


Regioisomeric chlorophenyl-picolinic acids (3-, 4-, 5-, 6-substituted) share identical molecular formulae but exhibit divergent synthetic utility and biological roles. In the arylpicolinate herbicide class, receptor binding affinity at the auxin-signaling F-box protein AFB5 is exquisitely sensitive to the position of the aryl substituent on the pyridine ring, with the 6-position being critical for high-affinity binding in commercial herbicides such as halauxifen and florpyrauxifen [1]. The 4-aryl substitution pattern in 4-(4-chlorophenyl)picolinic acid relegates it to a distinct functional niche: it serves as a versatile precursor for further derivatization (e.g., acid chloride formation, amide coupling) rather than as a direct active ingredient [2]. Furthermore, specific biological roles, such as its identification as a 4-chlorobiphenyl degradation metabolite, are unique to the 4-substituted isomer and cannot be replicated by the 3-, 5-, or 6-substituted analogues [3]. Generic substitution based solely on molecular formula or picolinic acid class membership therefore risks loss of the regiochemistry-dependent reactivity and metabolic specificity that justify scientific selection of this particular compound.

4-(4-Chlorophenyl)picolinic acid – Comparative Evidence


Regioisomer-Driven Scaffold vs. Direct Herbicide Utility

The 4-aryl substitution in 4-(4-chlorophenyl)picolinic acid occupies a position on the pyridine ring that is structurally distinct from the 6-aryl substitution found in all commercial arylpicolinate herbicides (halauxifen-methyl, florpyrauxifen-benzyl). Published SAR studies across multiple Dow AgroSciences/Corteva patents (e.g., US8962529, WO 03/011853) consistently identify the 6-position aryl group as essential for AFB5 receptor binding and herbicidal activity, while the 4-position is almost exclusively functionalized with amino, alkoxy, or halogen substituents in active herbicide leads [1]. Consequently, 4-(4-chlorophenyl)picolinic acid is not a direct herbicide candidate but a precursor scaffold: its carboxylic acid and 4-chlorophenyl moieties are amenable to further derivatization (amide coupling, esterification, Suzuki-Miyaura cross-coupling) to generate screening libraries of novel 4-functionalized picolinates . By contrast, 6-(4-chlorophenyl)picolinic acid (CAS 135432-77-8) is itself studied as a direct herbicide lead with reported AFB5 binding and post-emergence activity against broadleaf weeds [2].

herbicide discovery arylpicolinate structure-activity relationship

Regioisomer Lipophilicity Parity and Purity Implications

Computed XLogP3 values for 4-(4-chlorophenyl)picolinic acid and its regioisomers 3-(4-chlorophenyl)-, 5-(4-chlorophenyl)-, and 6-(4-chlorophenyl)picolinic acid are identical at 3.0–3.1, and all share a topological polar surface area of 50.2 Ų [1][2]. This parity means that regioisomeric mixtures cannot be resolved by simple partition-based methods, placing a premium on authenticated single-isomer material. The 4-isomer (CAS 1258612-04-2) is commercially available at ≥95% purity (typically 95–98% by HPLC) from multiple vendors including Fluorochem/Sigma-Aldrich and AKSci, with ambient storage conditions and MDL number MFCD18085942 . In contrast, the 5-isomer (CAS 87789-85-3) is less widely stocked and has variable reported molecular weight in vendor listings (233.65 vs. 239.65 g/mol) suggesting inconsistent characterization . The 4-isomer thus offers superior supply-chain reliability and analytical documentation for research procurement.

physicochemical properties lipophilicity chromatographic separation

Acid Chloride Activation for Amide Synthesis

4-(4-Chlorophenyl)picolinic acid undergoes quantitative activation to its acid chloride, 4-(4-chlorophenyl)-2-pyridinecarbonyl chloride, upon treatment with thionyl chloride (SOCl₂) at reflux for 1.0 hour, as documented in the synthetic protocol for a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives [1]. The resulting acid chloride is a reactive intermediate for amide, ester, and hydrazide formation, enabling the construction of compound libraries for biological evaluation. This reactivity is comparable to that of 4-chloro-substituted picolinic acid derivatives but distinct from 6-arylpicolinate herbicides, which are typically commercialized as pre-formed methyl or benzyl esters (e.g., halauxifen-methyl, florpyrauxifen-benzyl) and are not routinely activated via acid chloride in end-user laboratories [2]. The 4-isomer thus fills a specific role as a customizable building block in medicinal and agricultural chemistry synthesis workflows.

synthetic intermediate acid chloride amide coupling

Unique PCB Degradation Metabolite Marker

A landmark study by Ahmad et al. (1991) in the Journal of General Microbiology identified 4'-chlorophenyl-2-picolinic acid (synonymous with 4-(4-chlorophenyl)picolinic acid) as one of several acidic metabolites produced during the alternative bioconversion of 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid (the meta-cleavage product of 4-chlorobiphenyl) by Pseudomonas putida strains carrying cloned PCB-degradation genes from Pseudomonas testosteroni B-356 [1]. The formation of this picolinic acid metabolite occurs through a novel pathway branch distinct from the canonical hydrolytic route to 4-chlorobenzoic acid. This specific metabolic fate is a consequence of the 4-aryl substitution pattern and has not been reported for the 3-, 5-, or 6-chlorophenyl-picolinic acid isomers in the context of PCB degradation [2]. The compound thus holds unique value as an analytical reference standard for environmental fate studies of polychlorinated biphenyls and as a probe for elucidating bacterial meta-cleavage pathway branching mechanisms.

environmental microbiology PCB degradation metabolite identification

4-(4-Chlorophenyl)picolinic acid – Application Scenarios


Auxin Herbicide Lead Scaffold Derivatization

Research groups focused on novel arylpicolinate herbicide discovery should procure 4-(4-chlorophenyl)picolinic acid as a starting scaffold for amide, ester, and heterocycle libraries, rather than the 6-isomer, which is a direct active lead [1]. The established synthetic route through the acid chloride (SOCl₂, 1 h) enables rapid parallel derivatization, and the 4-aryl substitution pattern explores chemical space underexploited in commercial 6-aryl picolinate portfolios (halauxifen, florpyrauxifen, Bexoveld) [2]. This scenario leverages the scaffold vs. lead distinction established in Evidence Item 1.

PCB Bioremediation Metabolite Tracking

Environmental microbiology laboratories studying polychlorinated biphenyl (PCB) biodegradation pathways require authentic 4-(4-chlorophenyl)picolinic acid as a quantitative analytical reference standard (GC-MS, LC-MS/MS) for the alternative meta-cleavage branch product identified by Ahmad et al. (1991) [3]. No other chlorophenyl-picolinic acid isomer serves this specific metabolite identification function, making this compound essential for accurate pathway elucidation in Pseudomonas-based bioremediation research.

Regioisomer-Specific Analytical Method Development

Given the near-identical computed LogP and TPSA across all four chlorophenyl-picolinic acid regioisomers (ΔLogP < 0.1, ΔTPSA < 0.02 Ų) [4], analytical chemistry groups developing HPLC, SFC, or CE methods for isomeric purity assessment require authenticated single-isomer reference standards. Procuring the 4-isomer (CAS 1258612-04-2, ≥95% purity, MDL MFCD18085942) from established suppliers (Sigma-Aldrich/Fluorochem, AKSci) ensures reliable method validation and system suitability testing .

Kinase-Targeted Amide Library Building Block

The acid chloride of 4-(4-chlorophenyl)picolinic acid has been employed to synthesize 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-picolinamide hybrids with demonstrated cytotoxicity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) cancer cell lines [5]. Medicinal chemistry teams targeting kinase or receptor amide pharmacophores should prioritize this 4-aryl isomer over the 6-aryl isomer, which is predominantly optimized for agrochemical rather than oncology applications.

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